molecular formula C23H25N3O2 B2926394 N-(3,5-dimethylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide CAS No. 946322-36-7

N-(3,5-dimethylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide

Cat. No. B2926394
CAS RN: 946322-36-7
M. Wt: 375.472
InChI Key: YTPYHFLFDGINCU-UHFFFAOYSA-N
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Description

DPA-714 is a small molecule that specifically binds to TSPO with high affinity. TSPO is widely distributed in various tissues, including the brain, heart, liver, and immune cells. It plays important roles in regulating mitochondrial function, steroidogenesis, apoptosis, and inflammation. Due to its involvement in multiple physiological and pathological processes, TSPO has been considered as a potential therapeutic target for various diseases, such as neurodegenerative disorders, cancer, and inflammation.

Scientific Research Applications

  • Synthetic Pathways and Molecular Structure : The synthesis and structural analysis of related compounds, such as the preparation and characterization of mononuclear Re(I) complexes derived from pyrroline-pyrazolyl-pyridazine, demonstrate advanced methodologies in organometallic chemistry and ligand design. Such studies highlight the potential of N-(3,5-dimethylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide for applications in catalysis or as part of coordination complexes (Saldías et al., 2020).

  • Heterocyclic Compound Synthesis : Research on the synthesis of new heterocyclic compounds with expected biological activity from precursors similar to the compound suggests its potential utility in drug discovery and medicinal chemistry. These studies often aim at developing compounds with antimicrobial, anticancer, or anti-inflammatory properties, providing a foundation for further pharmaceutical applications (Abubshait, 2007).

  • Biological Activity and Chemical Reactivity : Investigations into the chemical reactivity and biological activities of pyridazine and pyrimidine derivatives indicate that compounds like N-(3,5-dimethylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide could be explored for their potential in developing new therapeutic agents or in materials science. These studies often focus on the synthesis of compounds with specific structural features to target biological pathways or to achieve desired chemical properties (Kamble et al., 2015).

  • Molecular Docking and In Vitro Screening : The molecular docking and in vitro screening of newly synthesized compounds for biological activity against specific targets are crucial steps in the drug development process. Research in this area, involving compounds with structural similarities, helps identify promising candidates for further development into therapeutic agents by elucidating their mode of action at the molecular level (Flefel et al., 2018).

properties

IUPAC Name

N-(3,5-dimethylphenyl)-4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-16-6-8-19(9-7-16)21-10-11-23(28)26(25-21)12-4-5-22(27)24-20-14-17(2)13-18(3)15-20/h6-11,13-15H,4-5,12H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPYHFLFDGINCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide

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